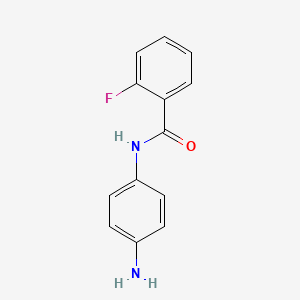

N-(4-Aminophenyl)-2-fluorobenzamide

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the IUPAC name, common names, and any relevant functional groups.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the final product would also be discussed.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve experimental studies or computational modeling.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying how these properties change under different conditions.Applications De Recherche Scientifique

Fluorescent Detection of Metal Ions

N-(4-Aminophenyl)-2-fluorobenzamide derivatives, such as 4-isoACOBA and 5-isoACOBA, have been used as fluorescent probes for metal ions like Cd^2+ and Zn^2+. These compounds exhibit a unique "off–on" to "on–off" molecular switch characteristic, depending on the substitution position of the fluorophore. This has significant implications in detecting and differentiating between specific metal ions in various applications (Xu et al., 2014).

Radiolabeling of Peptides and Proteins

N-(4-Aminophenyl)-2-fluorobenzamide structures are utilized in the synthesis of radiolabeled compounds. For instance, N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM) is synthesized for radiolabeling the free sulfhydryl groups of peptides and proteins. This is particularly important in the field of diagnostic imaging and molecular biology (Kiesewetter et al., 2011).

Antioxidant Activity

The electrochemical behavior of amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-2-fluorobenzamide, is studied for their capacity to act as antioxidants. These compounds are found to be potent in scavenging free radicals, making them significant in the field of antioxidant research (Jovanović et al., 2020).

Cancer Research

Various derivatives of N-(4-Aminophenyl)-2-fluorobenzamide have shown promising results in cancer research. Some compounds possess selective antitumor properties and are being studied for their potential in treating specific types of cancers. The elucidation of their mechanism of action is a critical area of ongoing research (Bradshaw et al., 2002).

Synthesis and Characterization of Flu

orescent Aminonaphthalic AnhydridesThe synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides using N-fluorobenzamides, including N-(4-Aminophenyl)-2-fluorobenzamide derivatives, has been achieved. This process involves a complex multistep reaction that leads to the production of naphthalic anhydrides with significant fluorescent properties. This advancement is notable in the field of organic chemistry and materials science for the development of new fluorescent materials (Lu et al., 2022).

PET Imaging of Breast Cancer

Compounds derived from N-(4-Aminophenyl)-2-fluorobenzamide have been investigated as potential ligands for PET imaging of breast cancer. Their high uptake in tumor tissues and the ability to distinguish between different types of tumors highlight their potential in diagnostic imaging and cancer research (Shiue et al., 2000).

Synthesis of Semiaromatic Polyamides

N-(4-Aminophenyl)-2-fluorobenzamide derivatives have been utilized in the synthesis of new semiaromatic polyamides, demonstrating excellent thermal properties and mechanical stability. This development is significant in materials science, particularly in the creation of high-performance polymers for various industrial applications (Guangming et al., 2016).

Development of Novel Drug Compounds

Research into derivatives of N-(4-Aminophenyl)-2-fluorobenzamide has led to the development of novel drug compounds with potential applications in treating various diseases, including cancer and bacterial infections. The synthesis and characterization of these compounds open up new avenues in drug discovery and pharmaceutical development (Zhang et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve recommendations for safe handling and disposal.

Orientations Futures

This would involve a discussion of unanswered questions and potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

Propriétés

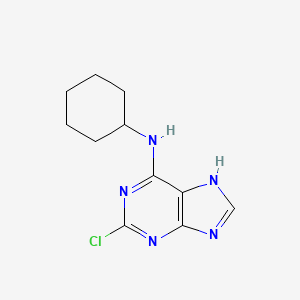

IUPAC Name |

N-(4-aminophenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQLMGGEDKYWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

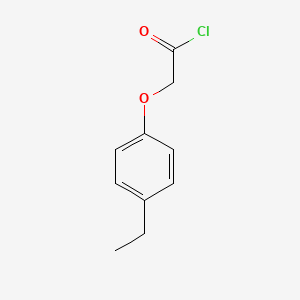

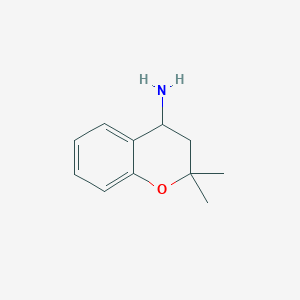

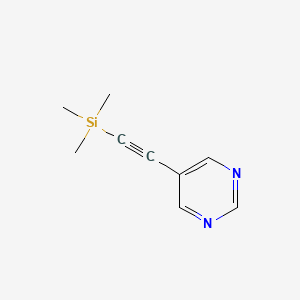

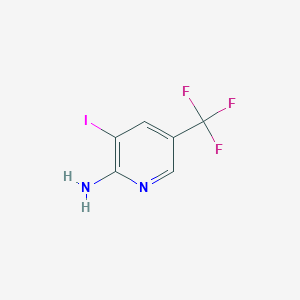

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)

![1H-Pyrazolo[3,4-c]pyridine-3-carbonitrile](/img/structure/B1315951.png)